molecular formula C10H13BrN2O B1407740 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine CAS No. 1453852-22-6

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Cat. No.: B1407740
CAS No.: 1453852-22-6
M. Wt: 257.13 g/mol
InChI Key: QTGNVIGXFHEDCA-UHFFFAOYSA-N
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Description

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with a complex structure that includes a bromine atom, a pyridine ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves multiple stepsThe reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the combination of the bromine atom, pyridine ring, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

4-bromo-N-(oxan-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-4-12-10(7-8)13-9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGNVIGXFHEDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoropyridine (1.38 g, 7.84 mmol) was dissolved in DMSO (20 mL), and (tetrahydro-pyran-4-yl)amine (0.912 g, 9.02 mmol) was added, followed by cesium carbonate (5.11 g, 15.7 mmol). The mixture was heated to 90° C. and agitated 3 hours. After cooling, the mixture was diluted with ethyl acetate (200 mL) and washed with water (5×), brine, dried and evaporated to give 4-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (1.12 g, 4.36 mmol, 55.5% yield) as an oil.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.912 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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